molecular formula C14H13ClN4O2 B2621205 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034315-42-7

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2621205
CAS No.: 2034315-42-7
M. Wt: 304.73
InChI Key: YQHZWFAFJXMGDO-UHFFFAOYSA-N
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Description

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule that features a pyrrolidine ring, a pyrimidine ring, and a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Chloropyridine Derivative: The 3-chloropyridine moiety is often introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a chlorinating agent.

    Coupling Reactions: The final step involves coupling the pyrrolidine and chloropyridine intermediates with a pyrimidine derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery programs.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone: can be compared with other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its combined structural features, which allow for diverse chemical reactivity and biological activity. The presence of the chloropyridine moiety adds an additional site for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-8-16-6-2-12(11)21-10-3-7-19(9-10)14(20)13-17-4-1-5-18-13/h1-2,4-6,8,10H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZWFAFJXMGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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